![molecular formula C22H25N3O3S B2778486 N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-56-9](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ethyl esters, and isothiocyanates. For example, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives involves reactions of amino esters with isothiocyanates, demonstrating the versatility of quinazoline frameworks in creating complex molecules with potential therapeutic applications (Markosyan et al., 1996).
Pharmacological Applications
Quinazoline derivatives exhibit a wide range of biological activities, including cytotoxicity against cancer cells, binding affinity for cannabinoid receptors, and potential as imaging agents in medical diagnostics. For instance, certain quinazoline derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).
Antidiabetic and Antimicrobial Activities
Further research has explored the antidiabetic and antimicrobial potentials of quinazoline derivatives. Novel quinazoline-based compounds have been synthesized and evaluated for their in vitro antidiabetic activity, showcasing their potential in managing diabetes mellitus (Lalpara et al., 2021).
Analgesic and Anti-inflammatory Properties
Quinazoline derivatives have also been investigated for their analgesic and anti-inflammatory properties. Compounds such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have demonstrated significant activity in this regard, offering potential alternatives for pain and inflammation management (Alagarsamy et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-methoxybenzylamine with 4-pentanone to form N-(4-methoxybenzyl)-4-pentanoneimine, which is then reacted with thiourea to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol. This intermediate is then reacted with 7-chloroquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-pentanone", "thiourea", "7-chloroquinazoline-4(3H)-one" ], "Reaction": [ "Condensation of 4-methoxybenzylamine with 4-pentanone in the presence of an acid catalyst to form N-(4-methoxybenzyl)-4-pentanoneimine", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine with thiourea in the presence of a base to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol with 7-chloroquinazoline-4(3H)-one in the presence of a base to form N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
CAS-Nummer |
421590-56-9 |
Molekularformel |
C22H25N3O3S |
Molekulargewicht |
411.52 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29) |
InChI-Schlüssel |
WIKGNURHPRRRIC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2778404.png)
![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide](/img/structure/B2778410.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
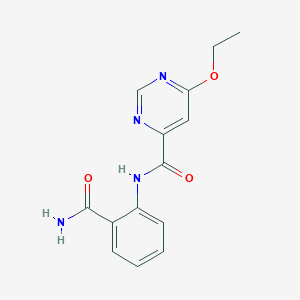
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
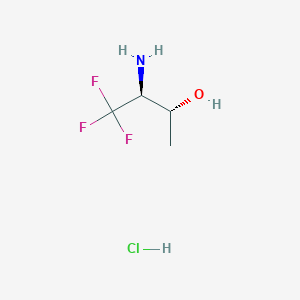
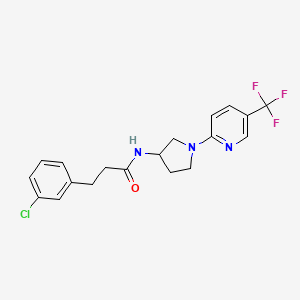
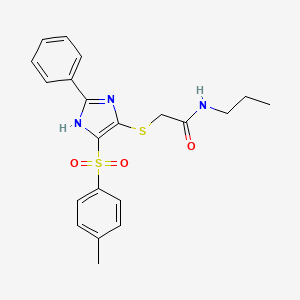
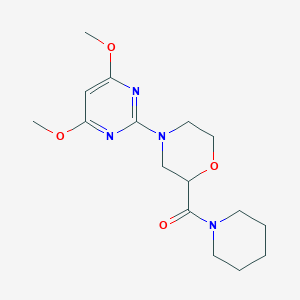
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)
